3-Fluorofluoranthene: Structural Properties, Synthesis, and Mechanistic Utility
3-Fluorofluoranthene: Structural Properties, Synthesis, and Mechanistic Utility
Executive Summary
3-Fluorofluoranthene (CAS: 1691-66-3) is a site-specifically substituted polycyclic aromatic hydrocarbon (PAH) derivative utilized primarily as a mechanistic probe in toxicology and as a stable internal standard in environmental chromatography.[1][2][3] Structurally, it consists of the non-alternant fluoranthene skeleton with a fluorine atom substituted at the C3 position (para to the five-membered ring fusion on the phenylene moiety).[4]
This specific isomer is critical in drug metabolism and carcinogenesis research because the C3 position is a primary site for enzymatic oxidation by Cytochrome P450.[4] Substitution with fluorine—a bioisostere that mimics hydrogen’s sterics but blocks metabolic abstraction—allows researchers to shunt metabolic pathways, thereby elucidating the mechanisms of PAH activation and mutagenicity.[4]
Chemical Identity and Structural Geometry
Nomenclature and Numbering
The numbering of the fluoranthene skeleton follows IUPAC rules for fused ring systems. The molecule comprises a naphthalene moiety fused to a benzene ring via a cyclopentadiene bridge.[4]
-
Molecular Formula: C
H F[4] -
SMILES: Fc1ccc2c(c1)-c3cccc4c3c2ccc4
Structural Diagram (Graphviz)
The following diagram illustrates the carbon skeleton numbering and the specific location of the fluorine substituent.[4]
[4]
Electronic Properties
The fluorine atom at C3 exerts a strong electronegative inductive effect (-I), withdrawing electron density from the phenylene ring, while simultaneously offering a weak mesomeric donation (+M).[4] This alters the local electrostatic potential, making the C3 position resistant to electrophilic attack and enzymatic hydroxylation.[4]
Physicochemical Properties[1][3][4][5][6][11][12][13]
The introduction of the fluorine atom modifies the lipophilicity and spectral properties of the parent fluoranthene slightly, while maintaining the overall planar geometry required for DNA intercalation.[4]
| Property | Value / Description | Source |
| Molecular Weight | 220.24 g/mol | Calculated |
| Physical State | Pale yellow crystalline solid | [1, 2] |
| Melting Point | ~100–110 °C (Range typical for mono-F isomers) | [3] |
| Boiling Point | ~375 °C (Predicted) | [4] |
| Solubility | Insoluble in water; Soluble in CH | [1] |
| [5] | ||
| Fluorescence | [6] | |
| Log P (Octanol/Water) | ~5.3 (Predicted, slightly higher than Fluoranthene) | [4] |
Synthesis and Production
Direct fluorination of fluoranthene is non-selective, yielding a mixture of isomers.[4] The authoritative synthesis requires a Schiemann Reaction sequence, starting from the specific nitro-isomer.[4]
Synthetic Protocol (Step-by-Step)
Precursor: 3-Nitrofluoranthene (commercially available or synthesized via nitration of fluoranthene).[4]
Step 1: Reduction to Amine [4]
-
Dissolve 3-nitrofluoranthene in ethanol/ethyl acetate.[4]
-
Add Pd/C catalyst (10% loading) and hydrazine hydrate (or H
gas at 50 psi). -
Reflux for 4 hours until TLC confirms conversion to 3-aminofluoranthene .
-
Filter catalyst and concentrate to yield the amine (bright yellow solid).[4]
Step 2: Diazotization and Fluorination (Schiemann Reaction) [4]
-
Diazotization: Suspend 3-aminofluoranthene in 48% tetrafluoroboric acid (HBF
) at -5°C. -
Add sodium nitrite (NaNO
) solution dropwise, maintaining temperature < 0°C. -
Stir for 1 hour to precipitate the fluoranthene-3-diazonium tetrafluoroborate salt.
-
Decomposition: Filter the diazonium salt and wash with cold ether. Dry under vacuum.[4]
-
Heat the dry salt gently with a Bunsen burner or in an oil bath (~120°C). The salt decomposes (evolves N
gas and BF ) to yield crude 3-fluorofluoranthene.[4]
Step 3: Purification
-
Dissolve the crude residue in dichloromethane.[4]
-
Purify via column chromatography on silica gel (Eluent: Hexane/Dichloromethane 9:1).
-
Recrystallize from ethanol to obtain analytical grade pale yellow needles.[4]
Mechanistic Utility in Toxicology
The primary value of 3-fluorofluoranthene lies in its ability to probe the "Bay Region" theory of carcinogenesis.[4]
The Metabolic Blockade
Parent fluoranthene is metabolized by Cytochrome P450 (CYP1A1/1B1) primarily at the 2,3-position to form a 2,3-dihydrodiol .[4] This intermediate is further oxidized to the 2,3-diol-1,10b-epoxide , the ultimate mutagen that covalently binds to DNA.
-
Hypothesis: If the 2,3-diol formation is critical for mutagenicity, substituting the C3 position with fluorine should block this pathway.[4]
-
Observation: 3-Fluorofluoranthene cannot form the 2,3-diol.[4] Studies show that this blockade forces metabolism to alternative sites (e.g., C8 or C9), often resulting in metabolites with significantly altered mutagenic profiles.[4]
Metabolic Pathway Diagram
The following diagram contrasts the activation of Fluoranthene with the blockade in 3-Fluorofluoranthene.
Figure 2: Mechanism of metabolic blockade.[4] The C-F bond at position 3 prevents the formation of the critical 2,3-dihydrodiol intermediate, diverting metabolism to less mutagenic phenolic pathways.[4]
Spectroscopic Characterization
F NMR Spectroscopy
Fluorine-19 NMR is the definitive method for identification.[4]
-
Signal: A single singlet (or multiplet if proton-coupled) typically observed in the range of -113 to -115 ppm .
-
Coupling: If high-resolution, coupling to adjacent protons (H2 and H4) may be observed (
approx 9-11 Hz).[4]
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 220.[4]
-
Fragmentation: Loss of HF (m/z 200) is a characteristic fragmentation pathway, distinguishing it from non-fluorinated alkyl derivatives.[4]
References
-
National Institute of Standards and Technology (NIST). Fluoranthene Chemical Properties and Spectral Data.[4] NIST Chemistry WebBook, SRD 69.[4] [Link][4]
-
Chiron AS. Reference Standards for Environmental Analysis: Fluorinated PAHs.[4] Chiron Product Catalog.[4][9] [Link]
-
Luthe, G., et al. (2005).[4] "Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy." Magnetic Resonance in Chemistry, 43(7), 559-564.[4] [Link][4]
-
PubChem. Compound Summary: Fluoranthene.[4][11][12] National Library of Medicine.[4] [Link]
-
Emsley, J. W., & Phillips, L. (1971).[4] Progress in Nuclear Magnetic Resonance Spectroscopy. Pergamon Press. (Reference for general
F shifts in aromatics). -
Neilson, A. H. (1998).[4] Organofluorines (The Handbook of Environmental Chemistry).[4] Springer-Verlag.[4] [Link][4]
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